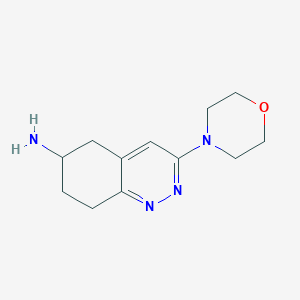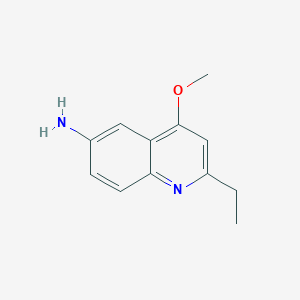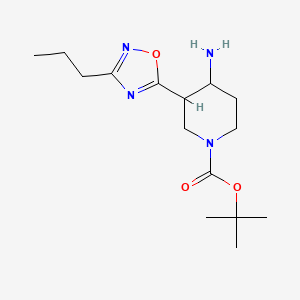
4-氟代-N-异丁基吡咯烷-2-甲酰胺
描述
4-fluoro-N-isobutylpyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C9H17FN2O and its molecular weight is 188.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-fluoro-N-isobutylpyrrolidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-N-isobutylpyrrolidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
氟化液晶——性质和应用
氟化化合物,如“4-氟代-N-异丁基吡咯烷-2-甲酰胺”,通常在液晶的开发中得到应用。氟的体积小,可以将其掺入液晶结构中,而不会破坏其液晶性质。这种改性可以导致物理性质发生引人入胜的变化,例如熔点、中间相形态和转变温度,这对液晶显示应用至关重要 (Hird,2007)。
π-缺陷杂芳化合物的金属化
π-缺陷杂环化合物的金属化研究,包括氟代吡啶,在合成化学中显示出重大的进展。这些反应允许精确的区域选择性,为合成各种取代吡啶开辟了途径。此类方法对于创建具有潜在药物和材料科学应用的复杂分子至关重要 (Marsais & Quéguiner,1983)。
立体化学和药理学特征
吡西坦的结构类似物的立体化学,包括氟代衍生物,显着影响其药理学性质。对映体纯化合物在促进记忆过程和认知功能方面显示出优势,突出了立体化学在药物开发中的重要性 (Veinberg 等,2015)。
全氟烷基化学品的微生物降解
对全氟烷基化学品的环境生物降解性的研究,可能包括“4-氟代-N-异丁基吡咯烷-2-甲酰胺”或相关化合物,重点关注它们的降解途径和影响。了解这些物质如何降解可以为环境风险评估和污染管理策略提供信息 (Liu & Avendaño,2013)。
作用机制
Target of action
Compounds with a pyrrolidine ring are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Biochemical pathways
Pyrrolidine derivatives are known to interact with various biological targets, potentially affecting multiple pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of action
Compounds with a pyrrolidine ring are known to have diverse biological profiles .
Action environment
The structure of the pyrrolidine ring can be influenced by steric factors, which can affect biological activity .
生化分析
Biochemical Properties
4-Fluoro-N-isobutylpyrrolidine-2-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to active sites of enzymes, leading to inhibition or activation of enzymatic activity. For instance, it may interact with enzymes involved in metabolic pathways, altering their activity and subsequently affecting the overall metabolic flux .
Cellular Effects
The effects of 4-Fluoro-N-isobutylpyrrolidine-2-carboxamide on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in metabolic processes, leading to changes in cellular metabolism and energy production .
Molecular Mechanism
At the molecular level, 4-Fluoro-N-isobutylpyrrolidine-2-carboxamide exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluoro-N-isobutylpyrrolidine-2-carboxamide can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in metabolic processes and gene expression .
Dosage Effects in Animal Models
The effects of 4-Fluoro-N-isobutylpyrrolidine-2-carboxamide vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulation of metabolic pathways and improvement in cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
4-Fluoro-N-isobutylpyrrolidine-2-carboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. For instance, it may affect the activity of enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations within the cell .
Transport and Distribution
The transport and distribution of 4-Fluoro-N-isobutylpyrrolidine-2-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. The compound may be transported across cell membranes by specific transporters, leading to its distribution within various tissues .
Subcellular Localization
The subcellular localization of 4-Fluoro-N-isobutylpyrrolidine-2-carboxamide is crucial for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall efficacy in modulating cellular processes .
属性
IUPAC Name |
4-fluoro-N-(2-methylpropyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17FN2O/c1-6(2)4-12-9(13)8-3-7(10)5-11-8/h6-8,11H,3-5H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPHACHCVKRRJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1CC(CN1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(4-Methoxyphenyl)methoxy]-6-oxabicyclo[3.1.0]hexane](/img/structure/B1475672.png)
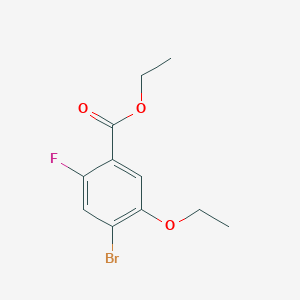

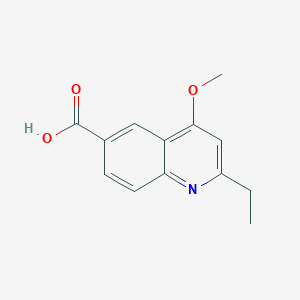
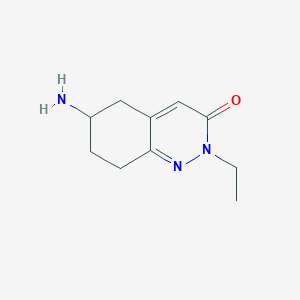
![7-(2-aminoethyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B1475681.png)


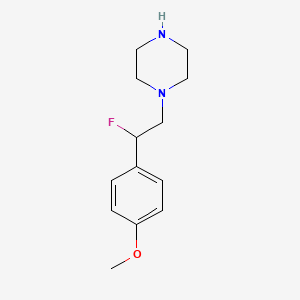
![2-propylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1475689.png)
